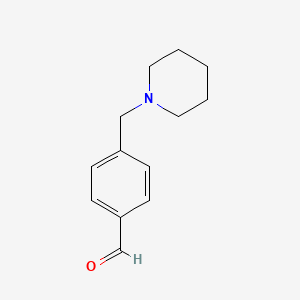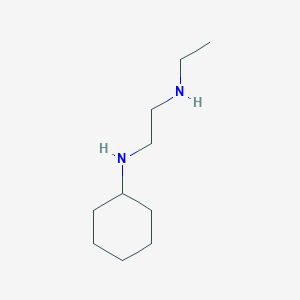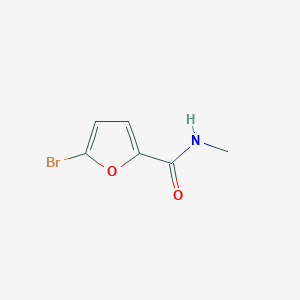![molecular formula C14H9Cl3O3 B1277084 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid CAS No. 938315-53-8](/img/structure/B1277084.png)
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H9Cl3O3 and its molecular weight is 331.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth Regulation
Research by Pybus, Smith, Wain, and Wightman (1959) delved into the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including derivatives similar to 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid. Their study, using wheat cylinder, pea segment, and pea curvature tests, found that certain chloro-substituted benzoic acids displayed significant plant growth-regulating properties. The research emphasized the role of chlorine substitution in enhancing this activity (Pybus et al., 1959).
Synthesis of SGLT2 Inhibitors
Zhang, Ma, Shan, Zhang, Li, and Liu (2022) detailed a novel industrial process scale-up for synthesizing key intermediates in the manufacturing of therapeutic SGLT2 inhibitors, a class of drugs used in diabetes therapy. Their process included steps like nitration and bromination, relevant to the synthesis of compounds like this compound, demonstrating its potential application in pharmaceutical synthesis (Zhang et al., 2022).
Analgesic and Antiplatelet Activity
A study by Caroline et al. (2019) synthesized and evaluated a compound closely related to this compound. They explored its potential as a ligand for the human cyclooxygenase-2 receptor, demonstrating its effectiveness as an analgesic and antiplatelet agent with minimal toxicity, thus highlighting the medical applications of similar compounds (Caroline et al., 2019).
Antimicrobial Activity
Chaitanya, Guguloth, Damodhar, and An (2017) reported the synthesis and characterization of substituted derivatives including 5-chloro-2-[(chloroacetyl)amino]benzoic acid. Their research revealed significant potential antimicrobial activity against various pathogens, indicating the possible use of similar compounds in antimicrobial applications (Chaitanya et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3/c15-9-3-4-13(11(5-9)14(18)19)20-7-8-1-2-10(16)6-12(8)17/h1-6H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWWUUJBJQZCPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

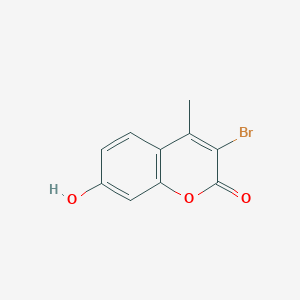

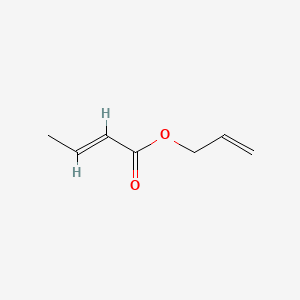
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)


![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)
![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)
